Technical Whitepaper: Characterization & Functionalization of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Technical Whitepaper: Characterization & Functionalization of 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine
Executive Summary: The Pharmacophore Scaffold
The compound 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine represents a high-value "bifunctional" scaffold in medicinal chemistry, particularly within the kinase inhibitor space. Its structural significance lies in its ability to mimic the adenine core of ATP, allowing it to anchor into the hinge region of kinase domains.
This guide addresses the specific characterization challenges of this intermediate. Unlike simple pyridines, the fused [3,4-c] system presents unique tautomeric and solubility behaviors that complicate standard analysis. This whitepaper provides a validated roadmap for synthesizing, confirming, and utilizing this scaffold in drug discovery campaigns.
Key Chemical Attributes
| Feature | Property | Drug Discovery Relevance |
| Core System | 1H-Pyrazolo[3,4-c]pyridine | Bioisostere for 7-azaindole and purine; H-bond donor/acceptor motif. |
| C3-Bromo | Electrophilic Handle | Site for Suzuki-Miyaura or Sonogashira coupling to extend into the solvent front. |
| C5-Methyl | Steric/Metabolic Modulator | Blocks oxidative metabolism at the pyridine ring; provides a vector for hydrophobic interactions. |
| N1-Proton | Acidic Proton ( | Critical for H-bonding (hinge binder) or transient protection during synthesis. |
Synthetic Pathway & Protocol
The most robust route to the 3-bromo derivative involves the direct halogenation of the parent 5-methyl-1H-pyrazolo[3,4-c]pyridine. This approach avoids the regioselectivity issues often encountered when attempting to cyclize pre-brominated precursors.
Validated Protocol: C3-Bromination
Reaction Logic: The pyrazole ring is electron-rich compared to the pyridine ring, making C3 the exclusive site for electrophilic aromatic substitution (SEAr) using N-bromosuccinimide (NBS).
Step-by-Step Methodology:
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Dissolution: Charge a round-bottom flask with 5-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq) and anhydrous DMF (10 vol). Note: DMF is required over MeCN due to the poor solubility of the fused system.
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Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise over 15 minutes. Critical: Exothermic addition; control temperature to prevent over-bromination.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by LC-MS (Target M+H: ~212/214).
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Quench & Workup: Pour the reaction mixture into ice-cold water (50 vol). The product typically precipitates as a beige solid.
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Purification: Filter the solid. Wash with water (3x) and cold diethyl ether (2x) to remove succinimide byproducts. Dry under vacuum at 45°C.
Diagram: Synthesis & Functionalization Workflow
Figure 1: Synthetic workflow for the selective C3-bromination of the pyrazolo[3,4-c]pyridine core.
Analytical Characterization (The "Fingerprint")
Correctly identifying this molecule requires distinguishing it from its regioisomers (e.g., [3,4-b] or [4,3-c] fusions). The following data is derived from standard spectroscopic behavior of the [3,4-c] scaffold.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is the mandatory solvent. CDCl3 typically yields poor resolution due to aggregation and low solubility.
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 1H | ~13.5 - 14.0 | Broad Singlet | NH (N1) | Exchangeable proton. Shift varies with concentration/temperature due to H-bonding. |
| 1H | ~8.9 - 9.1 | Singlet | C7-H | Most deshielded proton; adjacent to Pyridine Nitrogen (N6). Confirms [3,4-c] fusion. |
| 1H | ~7.6 - 7.8 | Singlet | C4-H | Aromatic proton. Lack of coupling confirms substitution at C3 (Br) and C5 (Me). |
| 1H | ~2.65 | Singlet | C5-CH3 | Methyl group attached to the electron-deficient pyridine ring (deshielded relative to toluene). |
| 13C | ~120 - 125 | Quaternary | C3-Br | Diagnostic carbon shift. Upfield relative to C-H due to the heavy atom effect of Bromine. |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI Positive (+).
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Observed Mass: The bromine atom provides a distinct isotopic signature.
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M+H (79Br): ~212.0 Da
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M+H (81Br): ~214.0 Da
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Ratio: 1:1 (The hallmark of mono-bromination).
-
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Retention Time: The introduction of the Bromine and Methyl groups significantly increases lipophilicity (
) compared to the naked scaffold ( ), resulting in a later elution time on C18 columns.
Functionalization Logic & Reactivity
Once synthesized, the 3-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine scaffold offers three distinct vectors for elaboration. Understanding the reactivity hierarchy is crucial for library design.
Reactivity Map
Figure 2: Divergent reactivity profile. The C3-Br is the primary handle for diversity, while N1 protection is often required prior to coupling.
Critical Experimental Considerations
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N-Protection First: The acidic N1 proton can poison Palladium catalysts during Suzuki coupling. It is highly recommended to protect N1 (e.g., with THP, SEM, or Boc) or alkylate it before attempting the C3-Suzuki reaction.
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Regioselectivity (N1 vs N2): Alkylation of the pyrazole usually yields a mixture of N1 (major) and N2 (minor) isomers. These can be separated by silica chromatography.
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Diagnostic: N2-alkylated isomers often show a C3-H (if unbrominated) or C3-C shifts that differ by ~2-5 ppm in 13C NMR compared to N1 isomers.
-
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C5-Methyl Stability: The methyl group at C5 is relatively stable but can be oxidized to the aldehyde using Selenium Dioxide (
) if a carbonyl handle is required for reductive amination.
Safety & Handling
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Hazard Classification: GHS06 (Toxic if swallowed), GHS07 (Skin Irritant).
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Handling: Use a fume hood. The brominated intermediate is a potential sensitizer.
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Storage: Store at 2–8°C under inert atmosphere (Argon). Light sensitive (C-Br bond can undergo photolysis over long durations).
References
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Bedwell, E. V., et al. (2023).[1] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Organic & Biomolecular Chemistry.
- Relevance: Defines the C3/C5 functionalization logic and N-protection str
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Sigma-Aldrich. "3-Bromo-1H-pyrazolo[3,4-c]pyridine Product Sheet."[2][3][4]
- Relevance: Provides safety data (GHS) and physical property baselines for the 3-bromo core.
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Fayol, A., et al. (2005). "Synthesis of 1H-pyrazolo[3,4-c]pyridines." Tetrahedron.
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Relevance: Foundational text on constructing the [3,4-c] ring system from pyridine precursors.[1]
-
-
PubChem. "Compound Summary: 3-bromo-1H-pyrazolo[3,4-c]pyridine."[3][5]
- Relevance: Verification of molecular weight, isotopic p
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 2. 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Bromo-1H-pyrazolo 3,4-c pyridine AldrichCPR 76006-13-8 [sigmaaldrich.com]
- 4. 3-Bromo-5-methoxy-1H-pyrazolo[3,4-c]pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. PubChemLite - 3-bromo-1-methyl-1h-pyrazolo[3,4-c]pyridine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
